molecular formula C18H14N2O5 B5918417 (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5918417
M. Wt: 338.3 g/mol
InChI Key: YJIRVMRHZHNZPX-XYOKQWHBSA-N
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Description

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with a dihydroxyphenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 3,4-dihydroxybenzaldehyde with 1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The diazinane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group. It may also serve as a probe for studying enzyme-substrate interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity. It may also find use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may bind to specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a diazinane ring and dihydroxyphenyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10-4-2-3-5-13(10)20-17(24)12(16(23)19-18(20)25)8-11-6-7-14(21)15(22)9-11/h2-9,21-22H,1H3,(H,19,23,25)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRVMRHZHNZPX-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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